molecular formula C15H18N2O4S B3844564 butyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate

butyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate

Cat. No. B3844564
M. Wt: 322.4 g/mol
InChI Key: GYKYBWYEOQRQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of butyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer.
Biochemical and Physiological Effects
Butyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria, as well as reduce inflammation. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using butyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate in lab experiments is its versatility. It can be used in various assays, such as cell viability assays, enzyme assays, and fluorescence assays. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds. However, one limitation is its solubility, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on butyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to explore its use in material science, such as for developing fluorescent probes and sensors. Additionally, further studies are needed to understand its mechanism of action and optimize its properties for various applications.
Conclusion
In conclusion, butyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is a promising compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and optimize its potential for various applications.

Scientific Research Applications

Butyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been studied for its potential applications in various fields, including biomedical research, material science, and environmental science. In biomedical research, it has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties. In material science, it has been used as a fluorescent probe for detecting metal ions. In environmental science, it has been investigated for its potential as a pesticide and herbicide.

properties

IUPAC Name

butyl 2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-3-4-9-20-13(18)10-22-15-17-16-14(21-15)11-7-5-6-8-12(11)19-2/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKYBWYEOQRQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CSC1=NN=C(O1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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